Navoximod (GDC-0919, NLG-919) is a small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway of tryptophan metabolism. [, , ] Navoximod functions as an immunotherapeutic agent by inhibiting IDO1, thereby preventing the depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment. [, , ] This mechanism aims to restore the proliferation and activation of immune cells, such as dendritic cells, natural killer cells, and T-lymphocytes, ultimately enhancing the immune system's ability to target and eliminate tumor cells. []
A highly efficient asymmetric synthesis of Navoximod has been reported, involving the stereoselective installation of multiple stereocenters from a racemic intermediate. [] The key steps include:
This synthetic strategy allows for the production of Navoximod in 10 steps from commercially available starting materials, achieving a 23% overall yield with high enantiomeric purity (99.7% ee). []
A notable chemical reaction involving Navoximod is the unexpected release of cyanide from its imidazo[5,1-a]isoindole ring system, observed in rats. [] This biotransformation is proposed to proceed through a 4,5-epoxidation of the imidazole ring, followed by ring opening, rearrangement, and cyanide elimination. [] The decyanated metabolites have been identified and confirmed by comparison with synthetic standards, supporting the proposed mechanism. []
Navoximod exerts its immunomodulatory effects by selectively inhibiting IDO1, an enzyme overexpressed in various tumor types. [, , ] IDO1 catalyzes the degradation of tryptophan, an essential amino acid, into kynurenine. [] This enzymatic activity leads to tryptophan depletion and kynurenine accumulation within the tumor microenvironment, suppressing the proliferation and activation of effector T cells while promoting the differentiation and activation of regulatory T cells (Tregs). [, , ] By inhibiting IDO1, Navoximod restores tryptophan levels and reduces kynurenine concentrations, thereby counteracting the immunosuppressive tumor microenvironment. [, , ] This allows for the reinvigoration of antitumor immune responses, potentially leading to tumor regression.
The physicochemical properties of Navoximod have been investigated to understand its pharmacokinetic behavior. [] A key finding is the challenging solubility of Navoximod, which has hindered its formulation and bioavailability. [] To address this limitation, researchers have explored hydrophobic ion pairing as a strategy to enhance Navoximod's solubility and enable its efficient encapsulation into polymeric nanoparticles. [] This nanoformulation approach has shown promise in improving Navoximod's delivery and therapeutic efficacy. []
Navoximod has been extensively studied in preclinical models and clinical trials for its potential as an anticancer agent. [, , , , ] Key research applications include:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: